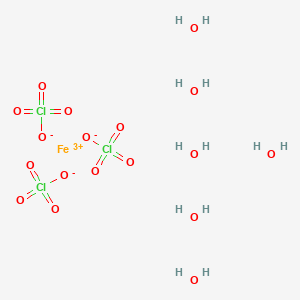
Bis-benzyl-zirconium-(IV)-dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-benzyl-zirconium-(IV)-dichloride (BBZDC) is a coordination compound consisting of a central zirconium atom and two benzyl ligands, each of which is bound to the zirconium atom by two chlorine atoms. BBZDC is an important reagent for organic synthesis, and has been used in a variety of reactions, including the synthesis of carboxylic acids, amines, and heterocycles. It is also used in the synthesis of organometallic compounds, such as organozirconium complexes and organomercury compounds.
Wirkmechanismus
The mechanism of action of Bis-benzyl-zirconium-(IV)-dichloride is not well understood, but it is believed to involve the formation of a zirconium-benzyl intermediate, which then reacts with another molecule of zirconium tetrachloride to form the desired product. This intermediate is then further oxidized to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis-benzyl-zirconium-(IV)-dichloride are not well understood. In laboratory studies, it has been shown to have some effects on the activity of enzymes, but its exact mechanism of action is not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Bis-benzyl-zirconium-(IV)-dichloride in laboratory experiments is that it is a relatively inexpensive reagent, and it is relatively easy to handle and store. However, it is important to note that it is a highly reactive compound, and it should be handled with caution. In addition, it has been shown to have some effects on the activity of enzymes, but its exact mechanism of action is not yet known.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of Bis-benzyl-zirconium-(IV)-dichloride, as well as exploring its potential uses in the synthesis of organic compounds. In addition, it would be interesting to explore its potential applications in the field of biochemistry, such as its effects on enzyme activity. Furthermore, it would be beneficial to investigate the potential use of Bis-benzyl-zirconium-(IV)-dichloride in the synthesis of polymers, as well as its potential applications in the synthesis of organometallic compounds. Finally, further research should be conducted to explore the potential toxicity of Bis-benzyl-zirconium-(IV)-dichloride, as well as its potential environmental effects.
Synthesemethoden
Bis-benzyl-zirconium-(IV)-dichloride can be synthesized by the reaction of zirconium tetrachloride and benzyl bromide in anhydrous tetrahydrofuran. The reaction proceeds in two steps. First, the zirconium tetrachloride reacts with the benzyl bromide to form a zirconium-benzyl intermediate. This intermediate then reacts with another molecule of zirconium tetrachloride to form the desired product, Bis-benzyl-zirconium-(IV)-dichloride.
Wissenschaftliche Forschungsanwendungen
Bis-benzyl-zirconium-(IV)-dichloride is used in a variety of scientific research applications. It has been used in the synthesis of carboxylic acids, amines, and heterocycles. It is also used in the synthesis of organometallic compounds, such as organozirconium complexes and organomercury compounds. In addition, it can be used as a catalyst in the synthesis of polymers, and it has been used as a Lewis acid catalyst in the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
dichlorozirconium(2+);methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7.2ClH.Zr/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXVQANPYLQXTR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Zr+2]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273544 |
Source


|
| Record name | (T-4)-Dichlorobis(phenylmethyl)zirconium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-benzyl-zirconium-(IV)-dichloride | |
CAS RN |
24356-03-4 |
Source


|
| Record name | (T-4)-Dichlorobis(phenylmethyl)zirconium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














